4-ethyl-N-(3-methylbutyl)benzamide
Description
4-Ethyl-N-(3-methylbutyl)benzamide is a benzamide derivative characterized by a benzoyl core substituted with an ethyl group at the para-position (C4) and a 3-methylbutyl group attached to the nitrogen atom. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol. The compound’s structure combines lipophilic features (ethyl and branched alkyl groups) with the hydrogen-bonding capacity of the amide group, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32g/mol |
IUPAC Name |
4-ethyl-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C14H21NO/c1-4-12-5-7-13(8-6-12)14(16)15-10-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16) |
InChI Key |
QAZGDYKGXKTLJF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NCCC(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzamide derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of 4-ethyl-N-(3-methylbutyl)benzamide with related compounds:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations :
Substituent Effects on Lipophilicity: The 3-methylbutyl group on nitrogen increases lipophilicity across all compounds, favoring membrane permeability. The 4-methoxy group in 4-methoxy-N-(3-methylphenyl)benzamide introduces polarity, improving aqueous solubility compared to alkyl-substituted analogs .
Functional Group Modifications: Halogenation (e.g., 2-iodo substitution in ’s compound) is a common strategy for developing radiopharmaceuticals or enzyme inhibitors due to iodine’s steric and electronic effects . Sulfonamide derivatives (e.g., 4-(ethylsulfonylamino)-N-(3-methylbutyl)benzamide) exhibit enhanced hydrogen-bonding capacity, which may improve target binding in drug design .
Biological Relevance: Benzamide derivatives are frequently explored as neuroleptics (e.g., sulpiride analogs) due to their dopamine receptor affinity. The 3-methylbutyl chain in 4-ethyl-N-(3-methylbutyl)benzamide may mimic branched alkyl motifs in known antipsychotics . Compounds with trifluoromethyl or heterocyclic appendages (e.g., ’s derivative) often demonstrate improved metabolic stability and selectivity in kinase inhibition assays .
Synthetic Accessibility: Amidation using benzoyl chlorides and amines remains a universal route. For example, 2-amino-2-methyl-1-propanol was used in to synthesize an N,O-bidentate benzamide, highlighting the versatility of amine reactants .
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